3-Bromo-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
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Overview
Description
3-Bromo-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C15H13BrN4O2 and a molecular weight of 361.2 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a pyridine ring, and a hydrazino group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-Bromo-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: This involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Chemical Reactions Analysis
3-Bromo-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazino group.
Condensation Reactions: The hydrazino group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparison with Similar Compounds
3-Bromo-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide can be compared with other similar compounds, such as:
3-Bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide: This compound has a thiophene ring instead of a pyridine ring.
3-Bromo-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide: This compound features a phenylpropenylidene group instead of a pyridinylmethylene group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
765902-98-5 |
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Molecular Formula |
C15H13BrN4O2 |
Molecular Weight |
361.19 g/mol |
IUPAC Name |
3-bromo-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C15H13BrN4O2/c16-13-3-1-2-12(8-13)15(22)18-10-14(21)20-19-9-11-4-6-17-7-5-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+ |
InChI Key |
GLCGGJKWBVTTQF-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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